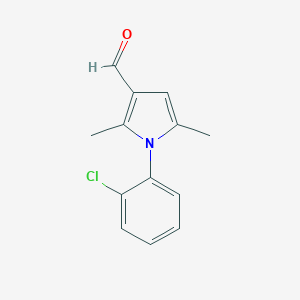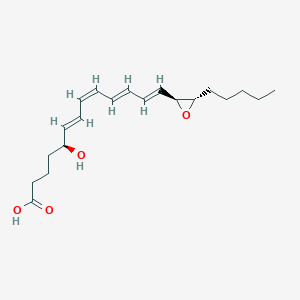
14(15)-Epoxytetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14(15)-Epoxytetraene is a natural epoxy fatty acid that has been found to exhibit various biological activities. It is produced by certain marine organisms, including sponges, and has been studied for its potential use in pharmaceuticals and other fields.
Mécanisme D'action
The mechanism of action of 14(15)-Epoxytetraene is not fully understood. However, it has been found to interact with various cellular targets, including ion channels and enzymes. It has been suggested that its anti-inflammatory and anti-tumor activities may be due to its ability to modulate the immune system and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
14(15)-Epoxytetraene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 14(15)-Epoxytetraene in lab experiments is its natural origin, which may make it more appealing for use in pharmaceuticals and other applications. However, its isolation and purification from natural sources can be challenging, and its chemical synthesis can be complex and expensive.
Orientations Futures
There are several future directions for the study of 14(15)-Epoxytetraene. One area of research is the development of new pharmaceuticals based on the compound's anti-inflammatory and anti-tumor activities. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its cellular targets. Finally, the potential use of 14(15)-Epoxytetraene in agriculture and cosmetics should be further explored.
Méthodes De Synthèse
The synthesis of 14(15)-Epoxytetraene involves the isolation and purification of the compound from natural sources, such as marine sponges. However, chemical synthesis of the compound has also been achieved through various methods, including epoxidation of unsaturated fatty acids and cyclization of polyunsaturated fatty acids.
Applications De Recherche Scientifique
14(15)-Epoxytetraene has been studied for its potential use in various fields, including pharmaceuticals, agriculture, and cosmetics. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been studied for its potential use as an insecticide and as a natural preservative in food products.
Propriétés
Numéro CAS |
114144-28-4 |
|---|---|
Nom du produit |
14(15)-Epoxytetraene |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
Clé InChI |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES isomérique |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
SMILES canonique |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Synonymes |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



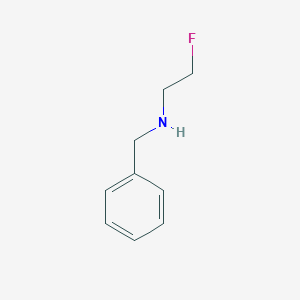

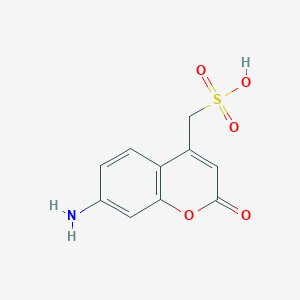
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
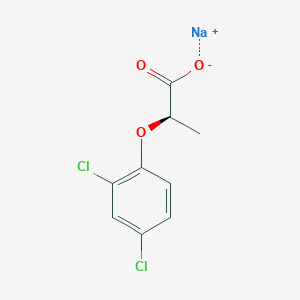
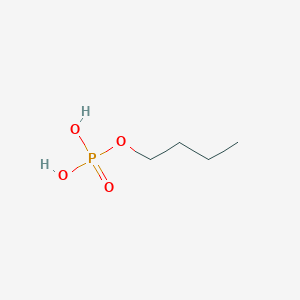
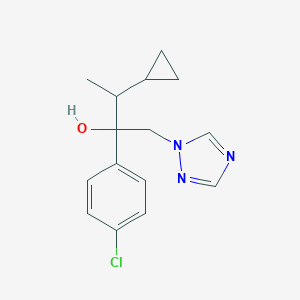
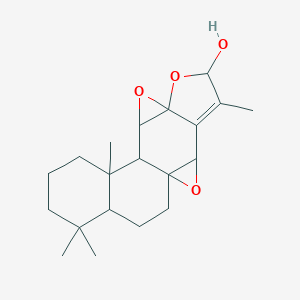

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
